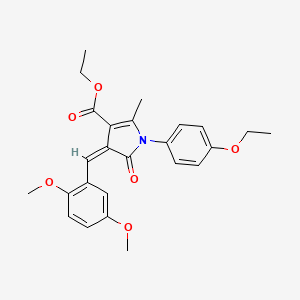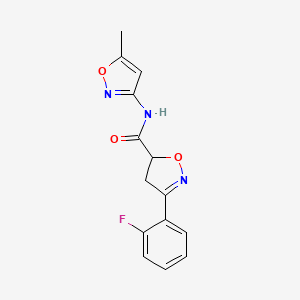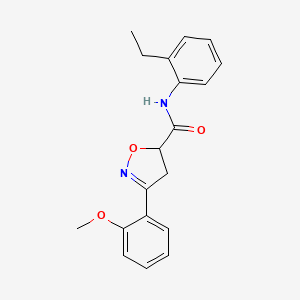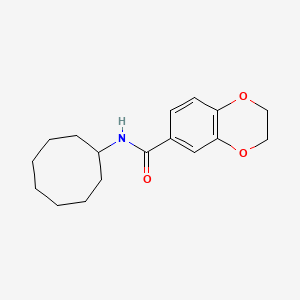![molecular formula C13H18ClNO B4647590 1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
1-[3-(3-chlorophenoxy)propyl]pyrrolidine
Vue d'ensemble
Description
1-[3-(3-chlorophenoxy)propyl]pyrrolidine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning, memory, and pain perception. CPP has shown promise in the treatment of various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.
Mécanisme D'action
1-[3-(3-chlorophenoxy)propyl]pyrrolidine is a potent and selective inhibitor of the NMDA receptor, which is involved in many physiological processes, including learning, memory, and pain perception. By inhibiting the NMDA receptor, this compound can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological disorders. This modulation can lead to neuroprotective effects and improvements in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the activity of glutamate, which can lead to neuroprotective effects and improvements in cognitive function. Additionally, this compound has been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in neurological disorders. Additionally, this compound can be easily synthesized in large quantities, which makes it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, the effects of this compound can vary depending on the dose and duration of treatment, which can make it difficult to establish optimal experimental conditions.
Orientations Futures
There are several future directions for research on 1-[3-(3-chlorophenoxy)propyl]pyrrolidine. One area of interest is the potential use of this compound as a treatment for neurological disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential off-target effects.
Another area of interest is the development of new compounds that target the NMDA receptor. This compound has served as a valuable tool for studying the NMDA receptor, but new compounds may have improved efficacy and fewer off-target effects. Additionally, new compounds may have different mechanisms of action that could lead to novel therapeutic applications.
Conclusion:
This compound, or this compound, is a potent and selective inhibitor of the NMDA receptor that has shown promise in the treatment of various neurological disorders. It has been extensively studied for its potential therapeutic applications, and more research is needed to fully understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, it has served as a valuable tool for studying the NMDA receptor and may have potential as a treatment for neurological disorders in humans.
Applications De Recherche Scientifique
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound may have potential as a treatment for these neurological disorders in humans.
Propriétés
IUPAC Name |
1-[3-(3-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHJJQWNGDNIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4647548.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)

![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![5-(2,4-dichlorophenyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4647576.png)
![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4647577.png)
![3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4647579.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)
![8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)
